Fmoc-Suberol Fmoc-Suberol (Fmoc-Suberol 5-Fmoc-amino-2-carboxymethoxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene; (R,S)-2-{[5-(9-Fluorenylmethyloxycarbonylamino)-dibenzo[a,d]cycloheptane-2-yl]oxy}-acetic acid)

Brand Name: Vulcanchem
CAS No.: 212783-75-0
VCID: VC21544278
InChI: InChI=1S/C32H27NO5/c34-30(35)19-37-22-15-16-24-21(17-22)14-13-20-7-1-2-8-23(20)31(24)33-32(36)38-18-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-12,15-17,29,31H,13-14,18-19H2,(H,33,36)(H,34,35)
SMILES: Array
Molecular Formula: C32H27NO5
Molecular Weight: 505.6 g/mol

Fmoc-Suberol

CAS No.: 212783-75-0

Cat. No.: VC21544278

Molecular Formula: C32H27NO5

Molecular Weight: 505.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Suberol - 212783-75-0

Specification

CAS No. 212783-75-0
Molecular Formula C32H27NO5
Molecular Weight 505.6 g/mol
IUPAC Name 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl]oxy]acetic acid
Standard InChI InChI=1S/C32H27NO5/c34-30(35)19-37-22-15-16-24-21(17-22)14-13-20-7-1-2-8-23(20)31(24)33-32(36)38-18-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-12,15-17,29,31H,13-14,18-19H2,(H,33,36)(H,34,35)
Standard InChI Key XHOBPBDZGGKEOX-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2)OCC(=O)O)C(C3=CC=CC=C31)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Chemical Properties and Structure

Molecular Information

Fmoc-suberol is characterized by specific chemical properties that determine its functionality in various applications. The following table summarizes the key molecular information for this compound:

PropertyValue
CAS Number212783-75-0
Molecular FormulaC32H27NO5
Molecular Weight505.56 g/mol
IUPAC Name2-([(R,S)-5-(Fmoc-amino)-10,11-dihydro-5H-dibenzo[a,d]-cycloheptane-2-yl]oxy)acetic acid
Alternative NameRamage Linker
Canonical SMILESC1CC2=C(C=CC(=C2)OCC(=O)O)C(C3=CC=CC=C31)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

The molecular information provides fundamental data that researchers use when planning experiments involving Fmoc-suberol . The precise molecular weight and formula are essential for calculating appropriate concentrations and understanding the compound's behavior in various chemical environments.

Structural Characteristics

Fmoc-suberol contains several distinctive structural features that contribute to its functionality. The compound includes a 9-fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group in peptide synthesis. This group is attached to a dihydro-dibenzo[a,d]cycloheptene backbone, creating a unique molecular architecture that enables specific interactions with target molecules .

The structural arrangement of Fmoc-suberol facilitates its role as a linker molecule, allowing it to connect different molecular components while maintaining stability under specific chemical conditions. The presence of the carboxylic acid group provides a reactive site for further chemical modifications, enhancing the versatility of this compound in various synthetic applications .

Applications

Peptide Synthesis

Fmoc-suberol serves as a critical component in solid-phase peptide synthesis (SPPS), where it facilitates the formation of amide bonds between amino acids. Its structure allows for controlled attachment and release of peptide chains, making it an invaluable tool for researchers developing novel peptides with potential therapeutic applications .

In peptide synthesis, Fmoc-suberol provides several advantages:

  • High efficiency in linking molecular structures

  • Enhanced yield in peptide formation reactions

  • Controlled release of synthesized peptides under specific conditions

  • Compatibility with various amino acid side chains and protecting groups

These properties make Fmoc-suberol particularly valuable in the development of complex peptide structures that require precise control over the synthesis process.

Drug Development

In pharmaceutical research, Fmoc-suberol plays a significant role in the development of therapeutic agents by optimizing molecular interactions. Researchers utilize this compound to create complex molecular architectures that can interact with specific biological targets, potentially leading to the development of novel drugs for various medical conditions .

The application of Fmoc-suberol in drug development extends to multiple areas, including:

  • Creation of peptide-based drugs

  • Development of molecular probes for studying disease mechanisms

  • Synthesis of targeted drug delivery systems

  • Optimization of drug-receptor interactions

These applications highlight the importance of Fmoc-suberol in advancing pharmaceutical research and potentially improving therapeutic outcomes for various conditions.

Molecular Research

Fmoc-suberol serves as an essential reagent for creating complex molecular architectures by linking various molecular fragments. Its controlled reactivity allows researchers to design and synthesize molecules with specific properties and functions, advancing our understanding of molecular interactions and their biological implications .

In molecular research, Fmoc-suberol facilitates:

  • Exploration of structure-activity relationships

  • Development of molecular models for studying biological processes

  • Investigation of protein-small molecule interactions

  • Creation of novel molecular entities with specialized functions

These applications demonstrate the versatility of Fmoc-suberol in advancing fundamental research across multiple scientific disciplines.

Bioconjugation

Fmoc-suberol is frequently used in bioconjugation techniques to link biomolecules with functional groups, creating innovative biomaterials and therapeutics. This application leverages the compound's ability to form stable connections between different molecular components while maintaining their individual functionalities .

Bioconjugation applications include:

  • Attachment of targeting moieties to therapeutic agents

  • Creation of labeled biomolecules for imaging and detection

  • Development of functionalized surfaces for biological applications

  • Synthesis of hybrid biomaterials with enhanced properties

These applications highlight the critical role of Fmoc-suberol in advancing biomedical research and developing novel approaches to addressing various biological challenges.

Research Findings

Role in Enzyme Inhibition

Recent research has indicated that Fmoc-suberol derivatives may play a significant role in enzyme inhibition, particularly in the context of cholinesterase inhibition. A study examining Fmoc-amino esters and amides revealed that these compounds could effectively inhibit butyrylcholinesterase (BChE), an enzyme whose increased activity has been associated with neurodegenerative conditions .

The research demonstrated that Fmoc-amino acid-based compounds could be modified to enhance their interactions with enzyme active sites. By incorporating substrate-like features, researchers observed increased potency and selectivity in enzyme inhibition, suggesting potential applications in treating conditions characterized by abnormal enzyme activity .

Desired ConcentrationAmount of Solvent Required for Different Quantities
1 mg
1 mM1.9778 mL
5 mM0.3956 mL
10 mM0.1978 mL

These guidelines ensure accurate preparation of Fmoc-suberol solutions for experimental use, facilitating consistent and reliable research outcomes .

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